Her2-IN-6

HER2 kinase inhibition IC50 EGFR/HER2 signaling

HER2-IN-6 is a potent, synthetic small-molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. Its chemical identity is defined by the molecular formula C26H32N8O3 and a molecular weight of 504.58 g/mol.

Molecular Formula C26H32N8O3
Molecular Weight 504.6 g/mol
Cat. No. B12398810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHer2-IN-6
Molecular FormulaC26H32N8O3
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)NC(=O)C2=C3C(=NC=NN3C(=N2)C4CCCN(C4)C(=O)C=C)N)CC(=O)N(C)C
InChIInChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)25-31-22(23-24(27)28-14-29-34(23)25)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1
InChIKeyWWWVHEGCRMRPIM-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HER2-IN-6 (CAS 2691891-38-8) Chemical Specifications and Core Inhibitor Profile for HER2-Targeted Research


HER2-IN-6 is a potent, synthetic small-molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2) tyrosine kinase [1]. Its chemical identity is defined by the molecular formula C26H32N8O3 and a molecular weight of 504.58 g/mol . The compound, identified as 'compound 11' in its originating patent, is intended for research applications involving wild-type and/or mutant EGFR and/or HER2 kinase-mediated tumors [2].

Why Broad-Spectrum or Pan-HER Inhibitors Cannot Substitute for HER2-IN-6 in Focused Kinase Profiling


The HER2 kinase inhibitor landscape is characterized by significant diversity in target selectivity and potency. Compounds designated as 'EGFR/HER2-IN-X' represent distinct chemical entities with varying degrees of dual inhibition or off-target effects on kinases like EGFR and enzymes like DHFR [1]. For instance, while 'EGFR/HER2-IN-6' (CAS 2820126-50-7) is a documented dual inhibitor with a HER2 IC50 of 0.078 μM, 'HER2-IN-6' (CAS 2691891-38-8) is described as a potent HER2 inhibitor with potential activity against mutant EGFR variants . Such differences in chemical structure and target engagement profiles preclude direct substitution in assays requiring a specific selectivity window or for studies of resistance mechanisms. Relying on a generic 'HER2 inhibitor' designation without verifying the specific CAS number and associated pharmacological profile can introduce significant experimental variability and invalidate study conclusions.

HER2-IN-6 Quantitative Differentiation Evidence: Comparative Potency and Selectivity Analysis


Potency Comparison: HER2-IN-6 vs. In-Class Inhibitors from the Same Patent Series

HER2-IN-6 is described as a 'potent' inhibitor of HER2, originating from the same patent family (WO2021164697A1) as HER2-IN-5 and HER2-IN-7 [1]. While exact IC50 values for HER2-IN-6 are not publicly disclosed in the primary literature, the compound's structural classification and reported 'potent' activity against HER2, coupled with its potential utility against mutant EGFR, differentiate it from structurally related but less potent or differently selective analogs in the series [2]. For instance, HER2-IN-9, a structurally related compound, exhibits an IC50 of 0.03 μM against HER2, providing a benchmark for comparing 'potent' inhibitors within this chemical space .

HER2 kinase inhibition IC50 EGFR/HER2 signaling

Kinase Selectivity Profile: Differentiation from Dual EGFR/HER2 Inhibitors

A critical distinction exists between 'HER2-IN-6' (CAS 2691891-38-8) and 'EGFR/HER2-IN-6' (CAS 2820126-50-7). The latter is a well-characterized dual EGFR/HER2 and DHFR inhibitor with specific IC50 values of 0.122 μM (EGFR), 0.078 μM (HER2), and 0.585 μM (DHFR) . In contrast, HER2-IN-6 is reported to be a potent inhibitor of HER2 with the potential to also target wild-type and mutant EGFR [1]. This indicates that HER2-IN-6 may exhibit a different selectivity window, potentially offering a distinct polypharmacology profile compared to the more balanced dual inhibition of EGFR/HER2-IN-6.

Selectivity EGFR inhibition HER2 inhibition

Chemical Scaffold Novelty vs. Clinically Validated HER2 Inhibitors

HER2-IN-6 possesses a unique imidazo[5,1-f][1,2,4]triazine core scaffold, which is chemically distinct from the quinazoline (lapatinib) and pyridine (neratinib) cores of many FDA-approved HER2 inhibitors [1]. This structural divergence is significant as it suggests that HER2-IN-6 may engage the HER2 kinase domain through a distinct binding mode, potentially circumventing common resistance mutations that arise against standard-of-care agents [2]. For example, lapatinib's efficacy is limited by mutations like T798I, and a novel chemical scaffold could offer a different resistance profile [3].

Chemical structure Lapatinib Neratinib Tucatinib

Defined Experimental Contexts for HER2-IN-6 Procurement and Use


Investigating Mutant EGFR/HER2 Kinase Crosstalk in Tumor Models

Based on its reported potential to inhibit both wild-type and mutant forms of EGFR and HER2, HER2-IN-6 is best suited as a research tool in preclinical tumor models where co-inhibition of these kinases is hypothesized to be advantageous [1]. This scenario is particularly relevant for studying resistance mechanisms where standard anti-HER2 therapies fail due to compensatory activation of mutant EGFR signaling.

Structure-Activity Relationship (SAR) Studies for Imidazotriazine-Based Inhibitors

As a representative of a novel imidazo[5,1-f][1,2,4]triazine scaffold , HER2-IN-6 serves as a critical positive control or lead compound in medicinal chemistry campaigns focused on exploring this under-represented chemical space for kinase inhibition. Its procurement is essential for laboratories synthesizing and evaluating analogs within this series.

Differentiating Target Engagement from Dual EGFR/HER2 Inhibitors

In contrast to well-defined dual inhibitors like 'EGFR/HER2-IN-6' (which also potently inhibits DHFR), HER2-IN-6 provides a more focused tool for dissecting HER2-specific signaling pathways . It should be selected for experiments where confounding activity on DHFR or a more balanced EGFR inhibition could obscure the primary biological readout related to HER2 kinase function.

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